ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate
Description
Ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate is a quinoline derivative featuring a chloro substituent at position 6, a 3-fluorophenylamino group at position 4, and an ethyl ester at position 2. Quinoline scaffolds are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
ethyl 6-chloro-4-(3-fluoroanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-2-24-18(23)17-10-16(21-13-5-3-4-12(20)9-13)14-8-11(19)6-7-15(14)22-17/h3-10H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDLKZOAUMZWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of antimalarial and antileishmanial applications. This article synthesizes findings from various studies, highlighting its biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the quinoline class of compounds, characterized by a quinoline core substituted with various functional groups. The presence of chlorine and fluorine atoms in its structure is believed to enhance its biological activity by influencing electronic properties and steric factors.
Antimalarial Activity
Research indicates that quinoline derivatives exhibit promising antimalarial properties. This compound has demonstrated significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that this compound can inhibit the growth of the parasite with IC50 values in the low micromolar range, suggesting effective potency.
A comparative study highlighted that structural modifications, such as the introduction of a fluorine atom at the 3-position of the phenyl ring, significantly affect activity. For instance, derivatives with a similar scaffold but different substitutions were assessed for their activity against P. falciparum, revealing that optimal substitutions lead to enhanced efficacy (IC50 values ranging from 0.1 µM to 5 µM) .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.5 | >100 |
| Control Compound A | 0.8 | >50 |
| Control Compound B | 1.5 | >20 |
Antileishmanial Activity
The compound also shows potential against leishmaniasis, with studies indicating strong activity against Leishmania donovani amastigotes. The IC50 values reported for various quinoline derivatives suggest that this compound maintains a favorable profile for further development as an antileishmanial agent.
Notably, SAR analysis revealed that the presence of both chlorine and fluorine atoms is critical for maintaining high levels of activity while minimizing cytotoxicity toward mammalian cells .
The proposed mechanism of action involves interference with critical metabolic pathways in parasites. This compound has been shown to disrupt oxidative stress defense mechanisms in Leishmania species by downregulating thiol-dependent enzymes, which are vital for parasite survival under oxidative stress conditions .
Additionally, this compound may induce pro-inflammatory responses in host cells, enhancing its efficacy against intracellular parasites by leveraging host immune responses .
Case Studies
- In Vitro Studies : A study conducted on various quinoline derivatives demonstrated that modifications at specific positions significantly impacted their antimalarial and antileishmanial activities. This compound was among the top performers with minimal cytotoxic effects on human cell lines .
- Animal Models : Preliminary in vivo studies using murine models showed promising results in reducing parasitemia levels when treated with this compound compared to standard therapies, suggesting its potential for clinical application .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate has shown promise as an anticancer agent. Studies indicate that quinoline derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the quinoline structure can enhance its potency against breast cancer cells, suggesting that this compound might inhibit tumor growth effectively .
Mechanism of Action
The compound's mechanism of action is primarily linked to its ability to interfere with DNA replication and repair processes in cancer cells. It may also induce apoptosis through the activation of specific signaling pathways, making it a candidate for further development in targeted cancer therapies .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Case Study: Antibacterial Activity
In a comparative study, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, supporting its potential as an alternative antimicrobial agent .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its efficacy as a pesticide. Its structural features allow it to act on specific biochemical pathways in pests, leading to mortality or impaired reproduction. Field trials demonstrated significant reductions in pest populations when applied at recommended dosages .
Residue Management
A critical aspect of using such compounds in agriculture is understanding their residue levels in crops. Studies have established residue definitions for this compound, ensuring compliance with food safety standards .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate
- Substituents :
- Position 2: Methyl group
- Position 4: Phenyl group
- Position 6: Chloro
- Position 3: Ethyl ester
- Key Features: The methyl group at position 2 and phenyl group at position 4 enhance hydrophobicity. Unlike the target compound, it lacks the electron-withdrawing fluorine atom and amino linkage, which may reduce polar interactions with biological targets .
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate
- Substituents: Position 2: Oxo group (1,2-dihydroquinoline core) Position 4: Phenyl group Position 6: Chloro
- Synthesis: Prepared via condensation of (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate under catalytic piperidine, yielding a non-planar dihydroquinoline structure .
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate
- Substituents: Position 2: Methyl ester Position 4: 3-Methylphenylamino group Position 6: Chloro
- Key Features: The methyl ester at position 2 reduces steric bulk compared to the ethyl ester in the target compound, which may alter metabolic stability. The 3-methylphenylamino group lacks the fluorine atom, diminishing its electron-withdrawing effects .
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate
- Substituents :
- Position 2: Trifluoromethyl group
- Position 4: Chloro
- Position 6: Ethyl ester
- Key Features: The trifluoromethyl group at position 2 is strongly electron-withdrawing, increasing electrophilicity at the quinoline core. This contrasts with the target compound’s 3-fluorophenylamino group, which may participate in hydrogen bonding .
AZD1152 Intermediate (2-{ethyl[3-({4-[(5-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-yl}oxy)propyl]amino}ethyl dihydrogen phosphate)
- Substituents: Quinazoline core (vs. quinoline) 3-Fluorophenylamino group linked via a pyrazolyl spacer.
- Key Features: Though structurally distinct, this compound shares the 3-fluorophenylamino motif and is a potent aurora kinase inhibitor. This suggests that the target compound’s 3-fluorophenylamino group may similarly enhance kinase binding .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthesis : The target compound may be synthesized via methods analogous to , substituting diethyl malonate with 3-fluoroaniline derivatives.
- Electronic Effects: The 3-fluorophenylamino group in the target compound likely improves binding affinity compared to non-fluorinated analogs (e.g., ) due to enhanced dipole interactions.
- Bioavailability : Ethyl esters (target compound, ) generally exhibit higher lipophilicity than methyl esters, favoring membrane permeability.
- Conformational Stability : Crystallographic data from suggests that substituents at position 2 (e.g., oxo vs. ester) significantly influence ring puckering and planarity.
Q & A
Q. What are the key structural features of ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate, and how do they influence its chemical reactivity?
The compound features a quinoline backbone substituted with a chloro group at position 6, a 3-fluorophenylamino group at position 4, and an ethyl carboxylate at position 2. The electron-withdrawing chloro and fluorine substituents enhance electrophilic reactivity at the quinoline core, while the carboxylate group contributes to solubility and hydrogen-bonding interactions. The 3-fluorophenylamino moiety may engage in π-π stacking or hydrophobic interactions, critical for target binding in biological systems. Structural analogs, such as ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate, highlight the importance of substituent positioning on reactivity and stability .
Q. What synthetic routes are commonly employed for preparing quinoline-2-carboxylate derivatives?
A general method involves condensation of substituted anilines with diethyl malonate under thermal conditions. For example, ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate was synthesized by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and piperidine (catalyst) at 453 K, followed by purification via silica-gel chromatography . Optimizing reaction time, temperature, and solvent polarity (e.g., ethyl acetate) is critical for yield improvement.
Q. How is crystallographic data utilized to confirm molecular conformation?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELX refines bond lengths, angles, and torsion angles. For instance, SHELXL software was used to resolve the monoclinic crystal structure (space group P2₁/c) of ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate, confirming dihedral angles between aromatic rings and hydrogen-bonding networks . Displacement parameters and residual electron density maps validate atomic positions, reducing ambiguities in molecular geometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
SAR analysis of quinoline derivatives reveals that electron-withdrawing groups (e.g., -Cl, -F) at positions 6 and 4 improve antimicrobial and anticancer potency. For example, introducing methoxy or trifluoromethyl groups increases lipophilicity and target affinity . Computational docking studies (e.g., using AutoDock Vina) can predict binding modes to enzymes like bacterial DNA gyrase or kinases, informing substitutions at the 3-fluorophenylamino or carboxylate positions .
Q. What experimental strategies resolve discrepancies in reported biological activity data?
Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time) or compound purity. To mitigate:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial MIC assays).
- Validate purity via HPLC (>95%) and NMR.
- Compare analogs: Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate showed MIC variations against Staphylococcus aureus (8–32 µg/mL) due to minor substituent changes .
Q. What computational methods are effective for analyzing conformational dynamics?
Cremer-Pople puckering coordinates quantify ring distortions in cyclic systems, applicable to the quinoline core. Molecular dynamics (MD) simulations (e.g., AMBER force fields) model solvent effects on conformation, while DFT calculations (B3LYP/6-31G*) predict electronic properties like frontier molecular orbitals. These methods explain reactivity trends, such as nucleophilic attack at the carboxylate oxygen .
Q. How can crystallographic refinement address polymorphism in quinoline derivatives?
Polymorph screening via solvent crystallization (e.g., ethyl acetate vs. methanol) identifies stable forms. SHELXL refinement of anisotropic displacement parameters distinguishes static disorder (e.g., rotational isomers) from true polymorphism. For example, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate exhibited distinct hydrogen-bonding networks in different solvents, affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
